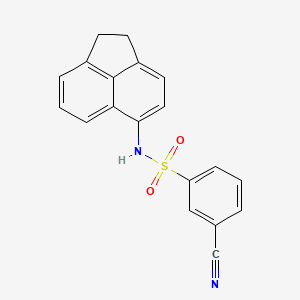
4-Isobutylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C8H16N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction involving isocyanides, amines, and carbonyl compounds . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed to achieve high yields and purity .
化学反应分析
Types of Reactions: 4-Isobutylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
科学研究应用
4-Isobutylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Isobutylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
4-Isobutylpiperazin-2-one can be compared with other piperazine derivatives such as:
Piperidine: A six-membered heterocycle with similar biological activities.
Piperazin-2-one: Another piperazine derivative with different substituents.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique pharmacological properties.
Uniqueness: this compound is unique due to its specific isobutyl substitution, which can impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-10-4-3-9-8(11)6-10/h7H,3-6H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNVSLRPWKFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)


![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)



![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
